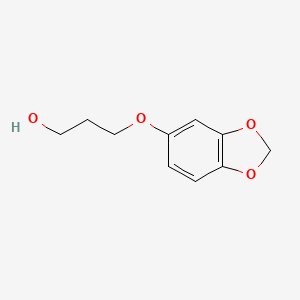
Zirconium 2-methyl-2-butoxide
描述
Zirconium 2-methyl-2-butoxide, also known as zirconium tetrakis(1,1-dimethylpropoxide), is an organometallic compound with the chemical formula C20H44O4Zr. It is commonly used as a precursor in the synthesis of zirconium dioxide (ZrO2) and other zirconium-based materials. This compound is typically found as an amber liquid and is known for its reactivity and versatility in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
Zirconium 2-methyl-2-butoxide can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with 2-methyl-2-butanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows:
ZrCl4+4C5H12O→Zr(OC5H11)4+4HCl
The reaction is carried out at elevated temperatures, usually around 100-150°C, to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain high-purity products. Advanced techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) are also employed to produce thin films of zirconium-based materials .
化学反应分析
Types of Reactions
Zirconium 2-methyl-2-butoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium dioxide and alcohol.
Oxidation: Can be oxidized to form zirconium dioxide.
Substitution: Reacts with other alcohols or ligands to form different zirconium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or air at elevated temperatures.
Substitution: Various alcohols or ligands under controlled conditions.
Major Products Formed
Hydrolysis: Zirconium dioxide (ZrO2) and 2-methyl-2-butanol.
Oxidation: Zirconium dioxide (ZrO2).
Substitution: Different zirconium alkoxides depending on the substituent used.
科学研究应用
Zirconium 2-methyl-2-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Employed in the preparation of zirconium-based nanoparticles for drug delivery and imaging.
Medicine: Investigated for its potential use in biomedical applications such as anticancer agents and antimicrobial materials.
Industry: Utilized in the production of thin films, coatings, and ceramics through techniques like CVD and ALD
作用机制
The mechanism of action of zirconium 2-methyl-2-butoxide involves its ability to undergo hydrolysis and condensation reactions to form zirconium dioxide. The compound’s reactivity with water and other ligands allows it to form stable zirconium-oxygen bonds, which are crucial for its applications in material synthesis and catalysis. The molecular targets and pathways involved include the formation of zirconium-oxygen networks and the stabilization of zirconium in various oxidation states .
相似化合物的比较
Similar Compounds
- Zirconium n-butoxide
- Zirconium isopropoxide
- Zirconium ethoxide
- Zirconium tert-butoxide
Uniqueness
Zirconium 2-methyl-2-butoxide is unique due to its specific alkoxide structure, which provides distinct reactivity and stability compared to other zirconium alkoxides. Its ability to form stable zirconium-oxygen bonds and its versatility in various chemical processes make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-methylbutan-2-ol;zirconium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOIDKZXLWUSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48O4Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


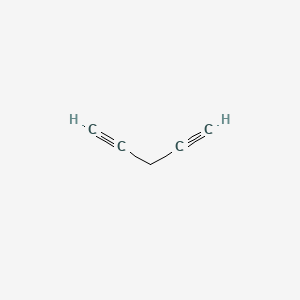
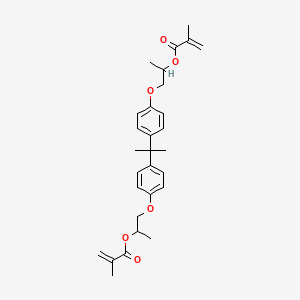
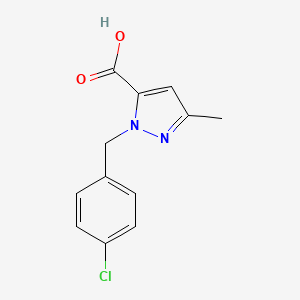
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester](/img/structure/B3369753.png)
![12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369754.png)

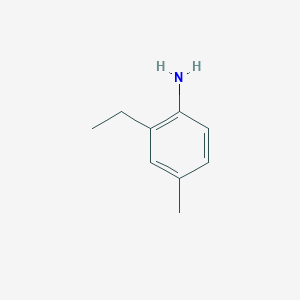

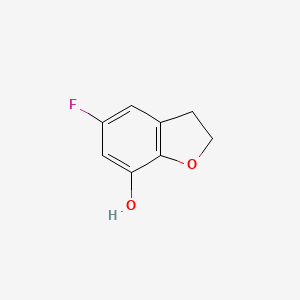

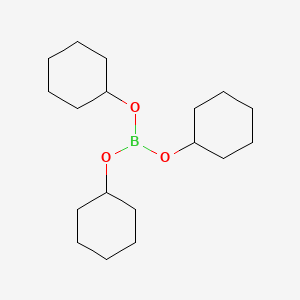
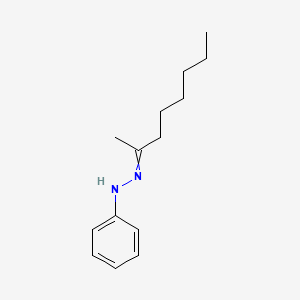
![2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL](/img/structure/B3369822.png)
